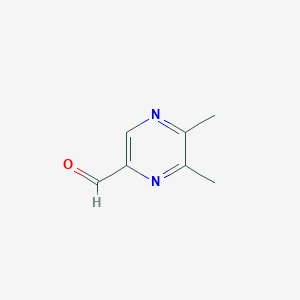
5,6-Dimethylpyrazine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyrazine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of two methyl groups and an aldehyde group attached to a pyrazine ring. Pyrazines are known for their distinct aromatic properties and are often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylpyrazine with benzaldehyde and benzoic anhydride under argon atmosphere at elevated temperatures . Another method includes the reduction of dimethyl pyrazine-2,5-dicarboxylate using sodium borohydride in a mixture of methanol and dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and vacuum sublimation is common to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 5,6-Dimethylpyrazine-2-carboxylic acid.
Reduction: 5,6-Dimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Scientific Research Applications
5,6-Dimethylpyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Similar structure but lacks the aldehyde group.
2,6-Dimethylpyrazine: Similar structure but with different positions of the methyl groups.
Pyrazine-2-carboxaldehyde: Lacks the methyl groups but contains the aldehyde group.
Uniqueness: 5,6-Dimethylpyrazine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the pyrazine ring. This combination imparts distinct chemical reactivity and aromatic properties, making it valuable in various applications .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5,6-dimethylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(2)9-7(4-10)3-8-5/h3-4H,1-2H3 |
InChI Key |
JTMRVLWFLIGABU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


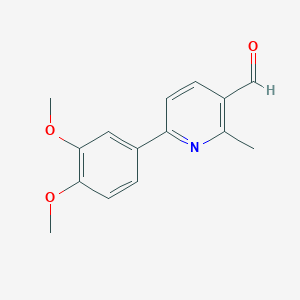
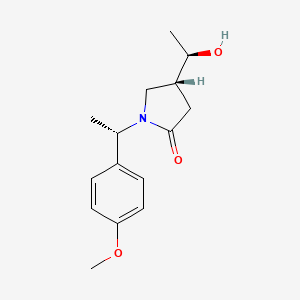
![2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002553.png)
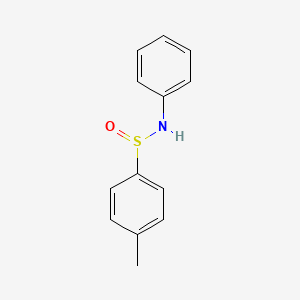
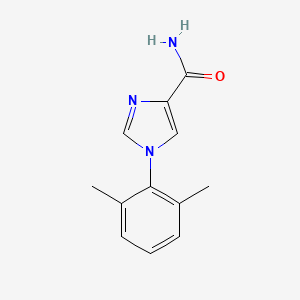
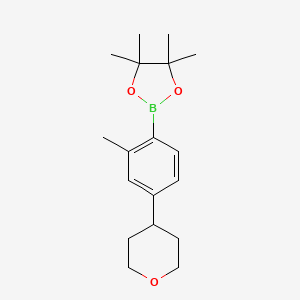
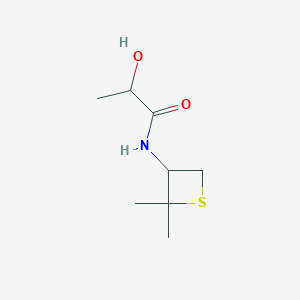
![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)
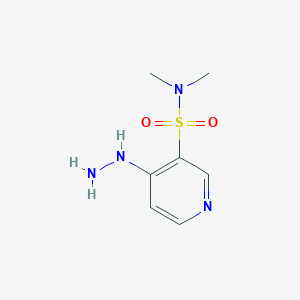


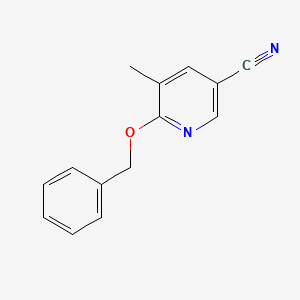
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
